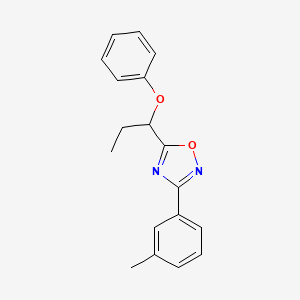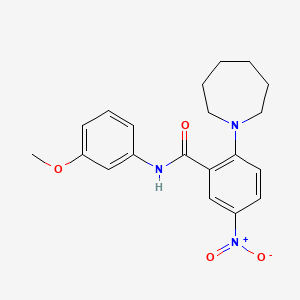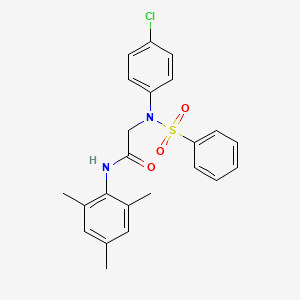
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
説明
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, also known as BAY 11-7082, is an organic compound that has been studied extensively for its potential use in scientific research. This compound has demonstrated anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.
作用機序
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 works by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response and cell survival. By blocking NF-κB activity, 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of genes involved in the inflammatory response. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 can induce apoptosis in cancer cells and inhibit the growth of tumors.
実験室実験の利点と制限
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 in lab experiments is its well-characterized mechanism of action. This allows researchers to study the effects of inhibiting NF-κB activity in a controlled manner. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
将来の方向性
There are many potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082. Some possible areas of investigation include:
- Further studies on the anti-inflammatory properties of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082, including its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Investigation of the potential use of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 in combination with chemotherapy for the treatment of cancer.
- Studies on the potential toxicity of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 and the development of safer derivatives.
- Investigation of the effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 on other signaling pathways and transcription factors involved in inflammation and cancer.
科学的研究の応用
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 has been studied extensively for its potential use as an anti-inflammatory agent. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, making 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 has also been investigated for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have the potential to sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-6-11(19(21)22)3-4-13(9)18-15(20)8-23-14-5-2-10(16)7-12(14)17/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDSLMGHKKQKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione](/img/structure/B4071214.png)
![6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B4071216.png)
![1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4071236.png)
![2-{[5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4071239.png)
![6-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4071246.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071247.png)
![6-amino-4-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071254.png)
![N-(4-isopropylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4071270.png)
![N-(3-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4071283.png)
![2-{[(benzylthio)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071287.png)


![N-(sec-butyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4071314.png)
